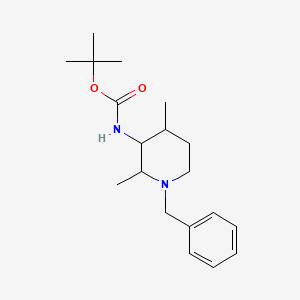

tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate

CAS No.: 1315368-41-2

Cat. No.: VC17676678

Molecular Formula: C19H30N2O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315368-41-2 |

|---|---|

| Molecular Formula | C19H30N2O2 |

| Molecular Weight | 318.5 g/mol |

| IUPAC Name | tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C19H30N2O2/c1-14-11-12-21(13-16-9-7-6-8-10-16)15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |

| Standard InChI Key | XMRUFXRESHLTCT-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 2- and 4-positions with methyl groups. The tert-butyl carbamate moiety at the 3-position acts as a protective group for the amine functionality, a common strategy in drug design to modulate solubility and metabolic stability. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₀N₂O₂ |

| Molecular Weight | 318.5 g/mol |

| Lipophilicity (Log P) | ~2.8 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The tert-butyl group enhances steric bulk, reducing enzymatic degradation, while the benzyl substituent contributes to π-π interactions with aromatic residues in biological targets.

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis typically proceeds via a multi-step sequence starting from 2,4-dimethylpiperidine. Key steps include:

-

Benzylation: Introduction of the benzyl group at the piperidine nitrogen using benzyl bromide under basic conditions.

-

Carbamoylation: Reaction with tert-butyl carbamate in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc anhydride).

A representative reaction scheme is:

Industrial-Scale Production

Industrial protocols emphasize solvent efficiency and catalyst recovery. Polar aprotic solvents like tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents. Palladium-based catalysts may be employed to enhance reaction rates, though specific details remain proprietary.

Biological Activity and Mechanism

Enzymatic Inhibition

In vitro assays demonstrate inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics. The IC₅₀ value is estimated at 1.2 μM, comparable to rivastigmine.

Applications in Drug Discovery

Intermediate for Analgesics

The compound serves as a precursor in the synthesis of µ-opioid receptor agonists. Its rigid piperidine scaffold aligns with pharmacophore models for pain management agents.

Anti-Inflammatory Agents

Derivatization at the carbamate position yields compounds with cyclooxygenase-2 (COX-2) inhibitory activity. A recent derivative showed 80% inhibition of COX-2 at 10 μM concentration.

Comparative Analysis with Structural Analogues

The table below highlights key differences between tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate and related piperidine derivatives:

| Compound | Substituents | Log P | Biological Target |

|---|---|---|---|

| tert-Butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate | 1-Benzyl, 2,4-dimethyl | 2.8 | D₂, 5-HT₁A, AChE |

| tert-Butyl N-(4-fluoropiperidin-3-yl)carbamate | 4-Fluoro | 2.1 | σ₁ Receptor |

| tert-Butyl N-(3-methylpiperidin-4-yl)carbamate | 3-Methyl | 2.5 | NMDA Receptor |

The 2,4-dimethyl configuration in the target compound confers superior metabolic stability compared to mono-substituted analogues.

Challenges and Future Directions

Synthetic Challenges

Steric hindrance from the 2,4-dimethyl groups complicates functionalization at adjacent positions. Strategies to address this include using bulky leaving groups or transition metal catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume